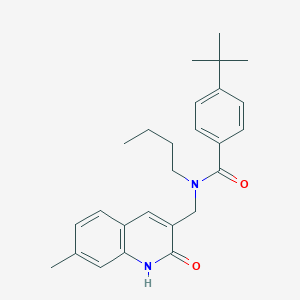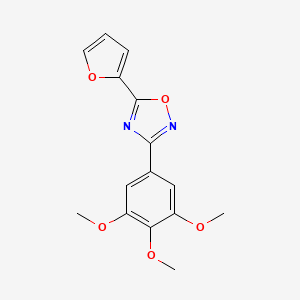
5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, commonly known as FTOX, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. FTOX has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of FTOX is not fully understood, but it is believed to act through multiple pathways. FTOX has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. FTOX has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
FTOX has been shown to have both biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FTOX has also been found to possess antioxidant properties, which protect cells from oxidative damage. In addition, FTOX has been shown to have antitumor effects by inducing cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FTOX has several advantages for lab experiments, including its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without degradation. However, FTOX has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. FTOX also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for FTOX research, including the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases. FTOX has shown promise as a potential treatment for Alzheimer's disease, and further research is needed to determine its effectiveness in clinical trials. Additionally, FTOX may have potential applications in the field of nanotechnology, as it has been shown to possess antimicrobial properties that could be used in the development of antimicrobial coatings for medical devices.
Méthodes De Synthèse
FTOX can be synthesized through various methods, including the condensation of furan-2-carboxylic acid hydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of phosphorous oxychloride. The reaction is followed by cyclization using sodium ethoxide in ethanol, which yields FTOX. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Applications De Recherche Scientifique
FTOX has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. FTOX has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-18-11-7-9(8-12(19-2)13(11)20-3)14-16-15(22-17-14)10-5-4-6-21-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDKXLQSEZFEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

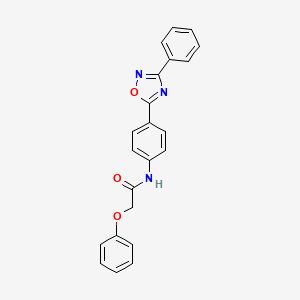
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)

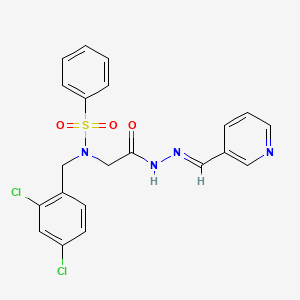
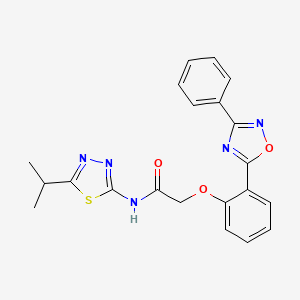

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
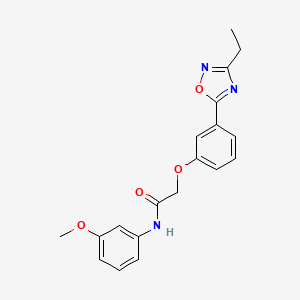
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)

